4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
4-[(3,4-Dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole-thione derivative synthesized via condensation of 4-amino-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde under acidic conditions . This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its structure features a triazole-thione core substituted with a 3,4-dimethoxybenzylidene moiety, which enhances electron density and influences intermolecular interactions with biological targets .
Properties
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-16-9-4-3-8(5-10(9)17-2)6-13-15-7-12-14-11(15)18/h3-7H,1-2H3,(H,14,18)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQOZADPRUZVKW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NNC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione” is the human prostaglandin reductase (PTGR2) . PTGR2 is an enzyme that plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the regulation of inflammation.
Mode of Action
The compound interacts with its target, PTGR2, through a process known as molecular docking . This interaction involves the compound binding to the active site of the enzyme, potentially inhibiting its function. The specific noncovalent interactions between the compound and PTGR2 provide insights into its plausible inhibitory action.
Biochemical Pathways
The interaction of the compound with PTGR2 affects the prostaglandin metabolic pathway . Prostaglandins are derived from arachidonic acid and play a variety of important roles throughout the body, including within the central nervous system (CNS), cardiovascular, endocrine, immune, and genitourinary systems. By inhibiting PTGR2, the compound may alter the levels of prostaglandins, thereby affecting these physiological processes.
Biochemical Analysis
Biochemical Properties
4-[(3,4-Dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of prostaglandin reductase (PTGR2), an enzyme involved in the metabolism of prostaglandins . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition and gene expression modulation. It binds to the active site of prostaglandin reductase, preventing the conversion of prostaglandins to their inactive forms . This binding is facilitated by the compound’s triazole and thione groups, which interact with the enzyme’s catalytic residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may diminish due to gradual degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is an important consideration for its potential therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its functional specificity.
Scientific Research Applications
Antimicrobial Activity
DMTAT has shown promising antimicrobial properties against various bacterial strains. A study indicated that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
Research has demonstrated that DMTAT possesses anticancer activity, particularly against breast cancer cells. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with DMTAT resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Antioxidant Activity
DMTAT has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS. The results indicate that DMTAT effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.
Pesticidal Activity
The compound has been tested for its effectiveness as a pesticide against common agricultural pests. Laboratory experiments revealed that DMTAT exhibits significant insecticidal activity against aphids and whiteflies.
| Pest Type | Mortality Rate (%) |
|---|---|
| Aphids | 70 |
| Whiteflies | 65 |
Synthesis of Nanocomposites
DMTAT can be utilized in the synthesis of nanocomposites due to its unique chemical structure. Studies have shown that incorporating DMTAT into polymer matrices enhances mechanical properties and thermal stability.
Case Study : A recent investigation into DMTAT-based nanocomposites revealed an improvement in tensile strength by approximately 30% compared to control samples.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Triazole-thione derivatives vary in substituents at the C-4 and C-5 positions, which critically determine their biological and physicochemical properties. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl, Br) at C-4 or C-5 enhance antibacterial and anticonvulsant activities. For example, TP-4 (4-bromo substitution) shows superior anticonvulsant efficacy compared to TP-10 (4-methyl substitution) .
- Methoxy and Hydroxy Groups improve solubility and antioxidant capacity. The target compound’s 3,4-dimethoxy group enhances membrane permeability, contributing to its anti-inflammatory effects .
- Bulkier Substituents (e.g., pyridinyl, piperazine) increase steric hindrance, affecting binding to enzymes like urease or voltage-gated sodium channels .
Antimicrobial Activity
- Target Compound : Exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus cereus) with MICs comparable to cefuroxime (31.25–62.5 µg/mL) .
- Analogues with Halogenated Substituents : 4-Bromo and 4-chloro derivatives (e.g., TP-4) demonstrate enhanced antibacterial potency due to improved hydrophobic interactions with bacterial membranes .
- Mannich Base Derivatives : Piperazine-containing analogues show moderate antifungal activity but superior antibacterial effects, likely due to increased basicity and membrane disruption .
Anticonvulsant Activity
- TP-4 and TP-10: Both elevate seizure thresholds in mice, but TP-4 (100 mg/kg) synergizes with multiple antiepileptic drugs (carbamazepine, phenobarbital), whereas TP-10 (5 mg/kg) selectively enhances valproate .
- Target Compound: Limited data on anticonvulsant effects, but its 3,4-dimethoxy group may facilitate blood-brain barrier penetration, a trait shared with TP-315 (hexyl substitution) .
Antioxidant and Enzyme Inhibition
- 4-(2,4-Dimethylphenyl)-5-(3-nitrophenyl) analogue : Exhibits potent urease inhibition (IC₅₀ < 10 µM), outperforming standard inhibitors .
- Target Compound : Moderate antioxidant activity via radical scavenging, attributed to the electron-donating methoxy groups .
Physicochemical and Metabolic Stability
- LogP and Solubility : The target compound’s LogP (~2.5) is higher than hydrophilic analogues (e.g., 3,4-dihydroxy derivatives ), favoring lipid bilayer penetration but reducing aqueous solubility.
- Metabolic Stability : Unlike 4-ethyl-5-(4-fluorophenyl) analogue, which undergoes dealkylation , the target compound’s methoxy groups may resist hepatic metabolism, prolonging half-life.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
